Epilactose

Vue d'ensemble

Description

epi-Lactose is an epimer of Lactose and is also known to exhibit prebiotic properties.

Mécanisme D'action

Target of Action

Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .

Mode of Action

This compound interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . This compound is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .

Biochemical Pathways

This compound is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by this compound primarily involve the fermentation processes of the gut microbiota . The fermentation of this compound by these bacteria leads to the production of beneficial metabolites, including butyrate .

Pharmacokinetics

As a non-digestible carbohydrate, it is likely that this compound remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .

Result of Action

The fermentation of this compound by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of this compound . This can lead to improved gut health and potentially other systemic benefits .

Action Environment

The action of this compound is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of this compound has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .

Analyse Biochimique

Biochemical Properties

Epilactose is produced by the enzyme cellobiose 2-epimerase . This enzyme can convert lactose to this compound . The biochemical properties and kinetic parameters of this enzyme have been studied .

Cellular Effects

It is known that this compound is a non-digestible carbohydrate and has a good prebiotic effect . It promotes intestinal mineral absorption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme cellobiose 2-epimerase . This enzyme catalyzes the epimerization of lactose to produce this compound .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is produced in heat-treated milk , suggesting that it is stable under high-temperature conditions.

Metabolic Pathways

This compound is involved in the lactose metabolic pathway . It is produced from lactose by the action of the enzyme cellobiose 2-epimerase .

Activité Biologique

Epilactose, a rare sugar derived from the enzymatic conversion of lactose, has garnered attention for its potential prebiotic properties and health benefits. This article explores the biological activity of this compound, detailing its production methods, physiological effects, and implications for human health based on diverse scientific sources.

Overview of this compound

This compound is generated through the action of cellobiose 2-epimerases (CE), enzymes that catalyze the conversion of lactose into this non-digestible carbohydrate. The significance of this compound lies in its ability to serve as a substrate for beneficial gut bacteria, promoting gut health and potentially influencing metabolic processes.

Enzymatic Production

The production of this compound can be achieved via various enzymatic processes. Notably, studies have demonstrated the effectiveness of thermophilic cellobiose 2-epimerases from microorganisms such as Caldicellulosiruptor saccharolyticus and Cellulosilyticum lentocellum. These enzymes facilitate the conversion of lactose to this compound under controlled conditions.

Table 1: Summary of this compound Production Studies

| Study | Source of Enzyme | Temperature | Yield (g/L) | Time (hours) |

|---|---|---|---|---|

| C. lentocellum | 40°C | 24.0 | 28 | |

| C. saccharolyticus | 50°C | 7.49 | 24 | |

| Various | 8°C | 6.57 | 72 |

Biological Activity

This compound exhibits significant biological activity primarily through its prebiotic effects. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The following sections detail the specific biological activities associated with this compound:

Prebiotic Effects

Research indicates that this compound enhances the growth of butyrate-producing bacteria in the gut, which are crucial for maintaining intestinal health and preventing diseases such as colorectal cancer. In vitro studies have shown that fermentation of this compound leads to higher butyrate production compared to other prebiotics like lactulose and raffinose.

Table 2: Comparison of Fermentation Products from Different Prebiotics

| Prebiotic | Butyrate Production (mmol/L) | CH₄ Reduction (fold) |

|---|---|---|

| This compound | 35.7 ± 2.6 | 5 |

| Lactulose | Moderate | Moderate |

| Raffinose | Low | Low |

Gut Microbiota Modulation

This compound has been shown to modulate gut microbiota composition positively. In a study involving fecal inocula from different dietary donors, this compound supplementation resulted in significant increases in beneficial bacteria while reducing methane production—a gas associated with digestive inefficiencies and certain health issues.

Case Studies and Research Findings

- This compound in Milk Processing : A study demonstrated that this compound can be produced directly in milk at industrially relevant temperatures (8°C), yielding significant amounts alongside lactulose. This dual production highlights its potential application in dairy processing to enhance nutritional value while utilizing lactose by-products effectively .

- Health Implications : In a clinical context, preliminary findings suggest that daily consumption of this compound may offer health benefits similar to those observed with established prebiotics like fructooligosaccharides (FOS). However, further in vivo studies are required to establish optimal dosing and long-term effects .

Applications De Recherche Scientifique

Prebiotic Properties

Epilactose is recognized for its prebiotic effects, which contribute to the modulation of gut microbiota. Research indicates that this compound promotes the growth of beneficial bacteria, particularly butyrate-producing strains, which are crucial for gut health. A study demonstrated that fermentation of this compound led to a substantial increase in butyrate production compared to other prebiotics like lactulose and raffinose . This suggests that this compound could be an effective agent for enhancing gut health and potentially reducing gastrointestinal disorders.

Production Methods

The enzymatic production of this compound from lactose has been explored extensively. A significant method involves the use of cellobiose 2-epimerase (CsCE) derived from Caldicellulosiruptor saccharolyticus, which facilitates the conversion of lactose into both lactulose and this compound in milk . The application of this enzyme allows for the production of these compounds directly within dairy products, enhancing their nutritional value without requiring extensive processing.

Table 1: Summary of Enzymatic Production Conditions

| Enzyme Source | Temperature (°C) | Lactulose Yield (%) | This compound Yield (%) |

|---|---|---|---|

| Caldicellulosiruptor saccharolyticus | 50 | 57.7 | 15.5 |

| Caldicellulosiruptor saccharolyticus | 8 | 56.7 | 13.6 |

Health Benefits

The health benefits associated with this compound are primarily linked to its prebiotic properties. Studies have shown that this compound can influence bile acid metabolism and improve glucose tolerance in animal models . This suggests potential applications in managing metabolic disorders such as diabetes and obesity.

Case Study: Impact on Gut Microbiota

In a controlled study involving animal models, the administration of this compound resulted in significant changes in intestinal microbiota composition. The study found an increase in beneficial bacteria and a decrease in pathogenic strains, indicating that this compound may play a role in maintaining gut health and preventing dysbiosis .

Future Research Directions

Despite the promising findings regarding this compound's applications, further research is necessary to fully understand its mechanisms and efficacy in human populations. Future studies should focus on:

- In Vivo Trials : Conducting comprehensive human trials to evaluate the long-term effects of this compound supplementation on gut health and metabolic parameters.

- Mechanistic Studies : Investigating the molecular pathways through which this compound exerts its prebiotic effects.

- Diverse Populations : Assessing the impact of dietary habits on the effectiveness of this compound across different demographic groups.

Propriétés

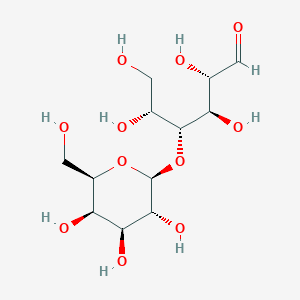

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-QMRWEYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50468-56-9, 20869-27-6 | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplattosio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPILACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.